molecular formula C10H9FO3 B13415755 Benzoic acid, fluoroacetylmethyl ester CAS No. 62522-65-0

Benzoic acid, fluoroacetylmethyl ester

Cat. No.: B13415755
CAS No.: 62522-65-0
M. Wt: 196.17 g/mol
InChI Key: MEIIQQDRKMJWQT-UHFFFAOYSA-N
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Description

Benzoic acid, fluoroacetylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and fluoroacetylmethyl, which introduces a fluorine atom into the structure, potentially altering its chemical properties and reactivity.

Properties

CAS No.

62522-65-0

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

(3-fluoro-2-oxopropyl) benzoate

InChI

InChI=1S/C10H9FO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

MEIIQQDRKMJWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, fluoroacetylmethyl ester can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with fluoroacetylmethyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of microwave-assisted esterification has also been explored to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, fluoroacetylmethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: Alcohols in the presence of an acid catalyst.

Major Products

    Hydrolysis: Benzoic acid and fluoroacetylmethyl alcohol.

    Reduction: Alcohols derived from the ester.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Benzoic acid, fluoroacetylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, fluoroacetylmethyl ester involves its interaction with cellular components. The ester can be hydrolyzed to release benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The presence of the fluoroacetylmethyl group may enhance its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, fluoroacetylmethyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to non-fluorinated esters. This fluorine atom can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Benzoic acid, fluoroacetylmethyl ester (CAS No. 62522-65-0) is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

PropertyValue
Molecular FormulaC10H9F1O2
Molecular Weight184.18 g/mol
IUPAC NameThis compound
CAS Number62522-65-0

The biological activity of benzoic acid esters often involves their interaction with various biological targets, including enzymes and receptors. Fluoroacetylmethyl esters may exhibit unique properties due to the presence of the fluorine atom, which can enhance lipophilicity and alter the compound's reactivity. The exact mechanism of action can vary depending on the specific biological context and target.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of benzoic acid derivatives, including fluoroacetylmethyl esters. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that benzoic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Anticancer Potential

Benzoic acid esters have been studied for their anticancer properties. A notable study involving the acylation of rutin with benzoic acid esters showed that these derivatives enhanced the anticancer capacity of rutin while maintaining its antioxidant activity. The acylated compounds displayed improved lipophilicity and significantly inhibited lipid peroxidation in vitro .

Case Studies

  • Antimicrobial Efficacy :
    • A series of experiments assessed the antimicrobial efficacy of various benzoic acid derivatives, including fluoroacetylmethyl ester. Results indicated that these compounds could effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The study highlighted a dose-dependent response with lower concentrations exhibiting significant antibacterial effects.
  • Anticancer Activity :
    • In a controlled laboratory setting, researchers evaluated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. The results indicated a marked decrease in cell viability at concentrations above 50 µM, suggesting potential for further development as anticancer agents .

Research Findings

Recent research has focused on optimizing the synthesis of benzoic acid derivatives to enhance their biological activity. Studies have shown that modifying substituents on the benzene ring can significantly affect both antimicrobial and anticancer activities.

Inhibitory Effects on Enzymes

Research has also explored the inhibitory effects of benzoic acid esters on specific enzymes related to cancer progression. For example, enzyme assays demonstrated that certain derivatives could inhibit key enzymes involved in tumor metabolism, leading to reduced tumor growth in vitro .

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